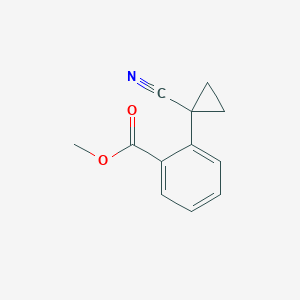

Methyl 2-(1-cyanocyclopropyl)benzoate

Description

Methyl 2-(1-cyanocyclopropyl)benzoate is an aromatic ester characterized by a benzoate backbone substituted at the ortho-position with a 1-cyanocyclopropyl group. The compound combines the ester functionality (COOCH₃) with a nitrile-containing cyclopropane moiety, which confers unique electronic and steric properties. The cyano group (electron-withdrawing) and cyclopropane ring (rigid, strained structure) likely influence reactivity, solubility, and intermolecular interactions, distinguishing it from simpler benzoate derivatives .

Propriétés

IUPAC Name |

methyl 2-(1-cyanocyclopropyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11(14)9-4-2-3-5-10(9)12(8-13)6-7-12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWHDIKCPPEWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2(CC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemistry: Methyl 2-(1-cyanocyclopropyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which Methyl 2-(1-cyanocyclopropyl)benzoate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Methyl 2-(1-cyanocyclopropyl)benzoate with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects: The 1-cyanocyclopropyl group in the target compound introduces significant steric hindrance and polarity compared to methoxy (electron-donating, low steric demand) or sulfonylurea (bulky, hydrogen-bonding capable) groups. This may enhance metabolic stability in drug design . The piperazinyl-quinoline substituent in compound C1 () extends conjugation, favoring π-π stacking interactions in bioactive molecules, whereas the target compound’s cyclopropane restricts conformational flexibility .

Physical Properties: The calculated molecular weight of Methyl 2-(1-cyanocyclopropyl)benzoate (209.22 g/mol) is intermediate between Ethyl 2-methoxybenzoate (180.20 g/mol) and C1 (451.52 g/mol). Its polarity (due to the nitrile group) likely reduces volatility compared to Ethyl 2-methoxybenzoate .

In contrast, C1’s quinoline-piperazine structure aligns with antiviral/antitumor agents . Agrochemicals: Unlike sulfonylurea-based herbicides (e.g., Bensulfuron-methyl), the target compound lacks a sulfonyl group critical for acetolactate synthase inhibition, limiting direct herbicidal utility .

Activité Biologique

Methyl 2-(1-cyanocyclopropyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(1-cyanocyclopropyl)benzoate is characterized by the presence of a benzoate moiety attached to a cyanocyclopropyl group. Its chemical formula is , and it is classified as an ester. The unique structure contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have indicated that methyl 2-(1-cyanocyclopropyl)benzoate exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest that the compound could serve as a lead in developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have demonstrated that methyl 2-(1-cyanocyclopropyl)benzoate possesses cytotoxic effects on various cancer cell lines. The compound exhibits dose-dependent inhibition of cell proliferation, with IC50 values indicating moderate activity against specific cancer types.

Case Study: Inhibition of Cancer Cell Proliferation

- Cell Line: MCF-7 (Breast Cancer)

- IC50 Value: 45 µM

- Mechanism: Induction of apoptosis through the activation of caspase pathways.

The mechanisms underlying the biological activity of methyl 2-(1-cyanocyclopropyl)benzoate are still under investigation. However, several hypotheses have emerged based on preliminary data:

- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.

- Induction of Apoptosis: Evidence suggests that methyl 2-(1-cyanocyclopropyl)benzoate can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in target cells, contributing to oxidative stress and subsequent cell death.

In Vivo Studies

Animal models have been utilized to further explore the biological effects of methyl 2-(1-cyanocyclopropyl)benzoate. In a recent study:

- Model: Mice with induced tumors

- Dosage: Administered at 20 mg/kg body weight

- Findings: Significant reduction in tumor size was observed after treatment for four weeks, alongside an increase in immune response markers.

Toxicological Profile

Toxicological assessments indicate that while methyl 2-(1-cyanocyclopropyl)benzoate exhibits promising biological activity, it also requires careful evaluation regarding its safety profile:

- Acute Toxicity: LD50 values suggest moderate toxicity levels.

- Chronic Exposure Effects: Long-term studies are needed to evaluate potential organ-specific toxicity.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.